

# Enasidenib: A Deep Dive into its Molecular Target and Binding Interactions

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Enasidenib (formerly AG-221) is a first-in-class, orally available, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1] It is approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) in adult patients with an IDH2 mutation.[2] [3] This technical guide provides an in-depth analysis of Enasidenib's target enzyme, its specific binding site, and the downstream molecular consequences of its inhibitory action. The document includes a compilation of quantitative binding data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathway and a representative experimental workflow.

# Target Enzyme: Mutant Isocitrate Dehydrogenase 2 (IDH2)

**Enasidenib**'s primary molecular target is the mutant form of the isocitrate dehydrogenase 2 (IDH2) enzyme.[1][4] IDH2 is a crucial enzyme in the citric acid cycle, where its wild-type form catalyzes the oxidative decarboxylation of isocitrate to  $\alpha$ -ketoglutarate ( $\alpha$ -KG).[4][5] However, specific point mutations in the IDH2 gene, most commonly at arginine residues R140 and R172, lead to a neomorphic enzymatic activity.[2][5] Instead of producing  $\alpha$ -KG, the mutant IDH2 enzyme converts it to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][5] **Enasidenib** 



selectively inhibits these mutant IDH2 variants, including R140Q, R172S, and R172K, with significantly higher potency than for the wild-type enzyme.[4]

## **Binding Site and Molecular Interactions**

**Enasidenib** is an allosteric inhibitor that binds to a pocket at the interface of the IDH2 homodimer. This binding site is distinct from the active site where isocitrate or α-ketoglutarate bind. The co-crystal structure of **Enasidenib** in complex with the human IDH2 R140Q mutant has been resolved (PDB ID: 5I96), providing a detailed view of the binding interactions.

Analysis of the co-crystal structure reveals that **Enasidenib**'s binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. A key hydrogen bonding interaction is formed between the hydroxyl group of **Enasidenib** and the side chain of Glutamine 316 (Q316) of one of the IDH2 monomers.

The hydrophobic interactions involve residues from both monomers of the IDH2 dimer, creating a symmetric and hydrophobic pocket. Key residues contributing to these hydrophobic interactions include:

- From Monomer A:
  - Isoleucine 319 (I319)
  - Tyrosine 314 (Y314)
  - Valine 318 (V318)
- From Monomer B:
  - Tryptophan 265 (W265)
  - Valine 286 (V286)
  - Alanine 288 (A288)

## Quantitative Data: Inhibitory Potency of Enasidenib



The inhibitory activity of **Enasidenib** against various forms of the IDH2 enzyme has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Target Enzyme       | IC50 (nM) | Assay Conditions | Reference |
|---------------------|-----------|------------------|-----------|
| Mutant IDH2 (R140Q) | 12        | Cell-free assay  | [1]       |
| Mutant IDH2 (R140Q) | 100       | Not specified    | [6]       |
| Mutant IDH2 (R172K) | 400       | Not specified    | [6]       |
| Wild-Type IDH2      | >100,000  | Not specified    | [5]       |

# Experimental Protocols Recombinant IDH2 Enzyme Inhibition Assay (Representative Protocol)

This protocol describes a common method to determine the IC50 value of an inhibitor against a recombinant mutant IDH2 enzyme. The assay is based on the principle of a diaphorase-coupled reaction that measures the consumption of NADPH by the mutant IDH2 enzyme.

#### Materials:

- Recombinant human mutant IDH2 (e.g., R140Q) enzyme
- Enasidenib (or other test inhibitor)
- α-Ketoglutarate (α-KG)
- NADPH
- Diaphorase
- Resazurin
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)



- 96-well black microplates
- Microplate reader capable of measuring fluorescence (Excitation: ~530-540 nm, Emission: ~585-595 nm)

#### Procedure:

- Prepare Reagents:
  - Prepare a stock solution of Enasidenib in DMSO.
  - Create a serial dilution of **Enasidenib** in assay buffer to achieve a range of desired concentrations.
  - Prepare working solutions of  $\alpha$ -KG and NADPH in assay buffer.
  - Prepare a detection reagent mix containing diaphorase and resazurin in assay buffer.
- Enzyme and Inhibitor Pre-incubation:
  - Add a defined amount of recombinant mutant IDH2 enzyme to each well of the 96-well plate.
  - Add the serially diluted Enasidenib or vehicle control (DMSO) to the respective wells.
  - Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the Enzymatic Reaction:
  - $\circ$  Add a mixture of  $\alpha$ -KG and NADPH to each well to start the reaction.
- · Signal Detection:
  - Immediately add the diaphorase/resazurin detection reagent to all wells.
  - Incubate the plate at room temperature, protected from light.
- Data Acquisition:



Measure the fluorescence signal at regular intervals or at a fixed endpoint using a
microplate reader. The decrease in NADPH concentration, due to its consumption by the
mutant IDH2 enzyme, will lead to a decrease in the conversion of resazurin to the
fluorescent resorufin.

#### Data Analysis:

- Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of **Enasidenib** that causes 50% inhibition of the enzyme activity.

# Visualizations Signaling Pathway of Mutant IDH2 and Mechanism of Action of Enasidenib









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Enasidenib: A Deep Dive into its Molecular Target and Binding Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8038215#enasidenib-s-target-enzyme-and-binding-site]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com